molecular formula C16H17NO2 B12671939 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde CAS No. 72237-78-6

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde

Katalognummer: B12671939
CAS-Nummer: 72237-78-6
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: NMQSCTOGZSRWRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a methoxy group and a carbaldehyde group attached to the carbazole core.

Vorbereitungsmethoden

The synthesis of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Further functionalization steps, such as methylation and formylation, are employed to introduce the methoxy and carbaldehyde groups, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde can be compared with other carbazole derivatives, such as:

Eigenschaften

CAS-Nummer

72237-78-6

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

6-methoxy-1,4-dimethyl-4,9-dihydro-3H-carbazole-2-carbaldehyde

InChI

InChI=1S/C16H17NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-5,7-9,17H,6H2,1-3H3

InChI-Schlüssel

NMQSCTOGZSRWRM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.